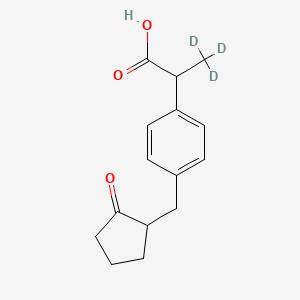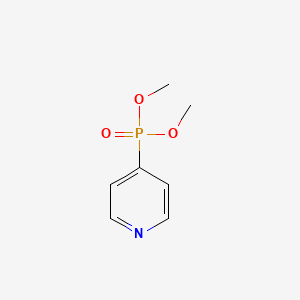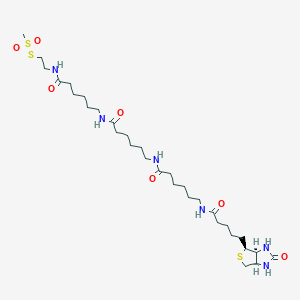
N-(2-phenylpyrazol-3-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpyrazol-3-yl)formamide: is an organic compound that features a pyrazole ring substituted with a phenyl group and a formamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpyrazol-3-yl)formamide typically involves the reaction of 2-phenylpyrazole with formamide under specific conditions. One common method includes the use of formic acid as a formylating agent. The reaction is carried out in the presence of a catalyst, such as sulfonated rice husk ash (RHA-SO3H), which promotes the formylation of the amine group on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) may be employed to facilitate the reaction .
化学反応の分析
Types of Reactions: N-(2-phenylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group or the formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used
科学的研究の応用
Chemistry: N-(2-phenylpyrazol-3-yl)formamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents. The pyrazole ring is a common motif in many biologically active compounds .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with unique properties .
作用機序
The mechanism of action of N-(2-phenylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular pathways .
類似化合物との比較
- N-(pyridin-2-yl)formamide
- N-(4-methoxyphenyl)formamide
- N-(4-bromophenyl)formamide
Comparison: N-(2-phenylpyrazol-3-yl)formamide is unique due to the presence of both a phenyl group and a pyrazole ring, which confer specific chemical and biological properties. Compared to other formamides, it exhibits distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
N-(2-phenylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C10H9N3O/c14-8-11-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-8H,(H,11,14) |
InChIキー |
ASJZCIBIVFXUNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
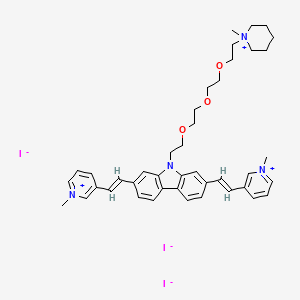
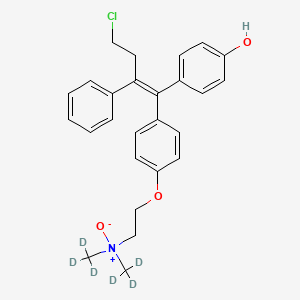
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)


